molecular formula C9H5F7O B1442545 1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene CAS No. 2002-99-5

1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Cat. No. B1442545
CAS RN: 2002-99-5
M. Wt: 262.12 g/mol
InChI Key: XNCNFARMNBSGEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide”, has been reported. It is prepared in one step from α,α,α−2,3,5,6-heptafluoro- p -xylene .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” can be used in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” have been analyzed. It has a vapor pressure of 0.38 psi at 20 °C, a refractive index n20/D 1.448 (lit.), and a density of 1.864 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Functionalized (Trifluoromethyl)Benzenes and Pyridines

1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and its derivatives have been used as components in Diels-Alder reactions, leading to the synthesis of various functionalized (trifluoromethyl)benzenes and pyridines. These compounds are essential in organic chemistry for developing new materials and pharmaceuticals (Volle & Schlosser, 2002).

Development of Liquid-Crystalline Networks

This compound has been instrumental in developing supramolecular liquid-crystalline networks. Such networks are formed through the self-assembly of multifunctional hydrogen-bonding molecules, leading to the creation of materials with unique properties, such as liquid-crystalline phases (Kihara et al., 1996).

Electrophilic Substitution in Organic Synthesis

It is also used in organic synthesis, particularly in selective lithiation and subsequent electrophilic substitution reactions. These processes are crucial for creating various organic compounds with specific functional groups (Schlosser et al., 1998).

Synthesis of Fluorinated Liquid Crystals

The compound serves as a building block in the synthesis of fluorinated liquid crystals. These materials have unique properties that make them suitable for use in displays and other optical applications (Xu et al., 1995; Wen et al., 1994).

Production of Blue Phase Liquid Crystal Composition

It is also a precursor in synthesizing derivatives that contribute to the production of blue phase liquid crystal compositions. These compositions have significant applications in advanced display technologies (Li et al., 2013).

Use in Electrosynthesis and Spectroscopic Characterization

Additionally, this compound has been used in the electrosynthesis and spectroscopic characterization of new polymers. These polymers have potential applications in electronics and materials science (Moustafid et al., 1991).

Application in Cross-Coupling Reactions

In the field of catalysis, derivatives of this compound have been used in palladium-catalyzed cross-coupling reactions, which are fundamental in creating complex organic molecules (Deschamps et al., 2007).

Synthesis of Phthalocyanines

The compound has been utilized in synthesizing tetra-substituted titanium(IV) phthalocyanines. These compounds have applications in materials science and catalysis (Tarakci & GÜrol, 2014).

Safety And Hazards

The safety and hazards of related compounds like “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” have been documented. It has hazard classifications of Eye Damage 1 and Skin Corrosion 1B .

properties

IUPAC Name

1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNFARMNBSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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